molecular formula C18H15FN4O B2783917 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one CAS No. 1986550-13-3

7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one

Cat. No.: B2783917
CAS No.: 1986550-13-3
M. Wt: 322.343
InChI Key: PUPRKSGLCFOKMF-UHFFFAOYSA-N
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Description

7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorobenzyl group attached to a triazolopyrazine core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is to start with a suitable precursor such as a phenylhydrazine derivative, which undergoes cyclization and subsequent functional group modifications to introduce the fluorobenzyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize productivity and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorobenzyl group can be oxidized to form a fluorobenzaldehyde or fluorobenzoic acid.

  • Reduction: : The triazolopyrazine core can be reduced to form a corresponding amine.

  • Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorobenzaldehyde or fluorobenzoic acid.

  • Reduction: : Triazolopyrazine amine.

  • Substitution: : Various substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its fluorobenzyl group can enhance the compound's ability to interact with biological targets.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in the areas of inflammation, pain management, and cancer treatment.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can contribute to the creation of advanced materials with improved performance and durability.

Mechanism of Action

The mechanism by which 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, leading to more effective modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Chlorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one: : Similar structure but with a chlorine atom instead of fluorine.

  • 7-(2-Methoxybenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one: : Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in the fluorobenzyl group contributes to the compound's unique chemical properties, such as increased stability and reactivity compared to its chloro- or methoxy-substituted counterparts. This makes it particularly useful in applications requiring high specificity and potency.

Properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-3-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O/c19-15-9-5-4-8-14(15)12-22-10-11-23-16(13-6-2-1-3-7-13)20-21-17(23)18(22)24/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPRKSGLCFOKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(=O)N1CC3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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